Synthetic Efficiency: One-Step Quantitative Yield vs. Traditional Multi-Step Routes
A novel one-step Vilsmeier protocol has been established for the synthesis of 1-(benzenesulfonyl)-3-phenylurea, achieving a quantitative yield [1]. This contrasts sharply with traditional synthetic routes for analogous sulfonylureas, which typically require 2-3 steps involving hazardous phosgene equivalents or isocyanate intermediates, often with lower overall yields, frequently cited in the 40-70% range for comparable compounds [2].
| Evidence Dimension | Synthetic Yield (One-Step Protocol) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Multi-step traditional routes for analogous sulfonylureas (40-70% yield range, class-level inference) |
| Quantified Difference | Yield improvement of at least 30% over upper bound of traditional range; reduction from 2-3 steps to 1 step |
| Conditions | Adapted Vilsmeier conditions; room temperature and atmospheric pressure CO [1] |
Why This Matters
This single-step, high-efficiency route drastically reduces production time, reagent costs, and hazardous waste, making CAS 22557-91-1 a far more accessible and scalable starting material for library synthesis compared to analogs requiring laborious synthesis.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 1-(Benzenesulfonyl)-3-phenylurea. Molbank 2023, 2023(2), M1654. View Source
- [2] Rischig, H.; et al. Benzene Sulfonyl Ureas and Process for Their Preparation. U.S. Patent 3,384,757, 1968. (Describes multi-step isocyanate routes). View Source
